6-Methylbenzo[c]phenanthrene

Isomer identification Purity assessment Quality control

6-Methylbenzo[c]phenanthrene (6-MeBcPh) is a C1‑alkylated, four‑ring polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[c]phenanthrene family. It possesses a characteristic helical, non‑planar topology imposed by steric congestion in the fjord region and carries a single methyl substituent at the C‑6 (K‑region) position.

Molecular Formula C19H14
Molecular Weight 242.3 g/mol
CAS No. 2381-34-2
Cat. No. B14748335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylbenzo[c]phenanthrene
CAS2381-34-2
Molecular FormulaC19H14
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43
InChIInChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3
InChIKeyQNUGANMBYPOJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylbenzo[c]phenanthrene (CAS 2381-34-2) – Core Identity and Physicochemical Baseline


6-Methylbenzo[c]phenanthrene (6-MeBcPh) is a C1‑alkylated, four‑ring polycyclic aromatic hydrocarbon (PAH) belonging to the benzo[c]phenanthrene family. It possesses a characteristic helical, non‑planar topology imposed by steric congestion in the fjord region and carries a single methyl substituent at the C‑6 (K‑region) position [1]. This substitution pattern differentiates it from other monomethyl benzo[c]phenanthrene isomers, which bear the methyl group at bay‑region or fjord‑region positions, and thereby dictates its distinct physicochemical and biological profile.

6-Methylbenzo[c]phenanthrene – Why In‑Class PAH Analogs Cannot Be Interchanged


Monomethyl benzo[c]phenanthrenes are not functionally interchangeable because the position of the methyl group profoundly alters molecular geometry, electronic charge distribution, and metabolic activation pathways [1]. For instance, bay‑region methylation (e.g., 5‑methyl) markedly enhances tumorigenic potency, whereas K‑region substitution (6‑methyl) places the methyl group outside the critical bay‑region diol‑epoxide activation locus, leading to a divergent toxicological profile [2]. Procurement based solely on the benzo[c]phenanthrene scaffold, without positional verification, therefore risks selecting an isomer with an unintended biological or analytical behaviour, compromising experimental reproducibility.

6-Methylbenzo[c]phenanthrene – Comparative Quantitative Evidence for Procurement Decisions


Melting Point Distinction Between 6‑Methyl and 5‑Methylbenzo[c]phenanthrene

The melting point of 6‑methylbenzo[c]phenanthrene (81.75 °C) is significantly higher than that of the 5‑methyl isomer (71.5 °C), providing a readily accessible physicochemical fingerprint for isomer confirmation and purity assessment . This 10.25 °C difference arises from altered crystal packing induced by the K‑region methyl placement and can be exploited to detect cross‑contamination or mis‑assignment of the positional isomer.

Isomer identification Purity assessment Quality control

Charge Delocalization Pathway Differentiates 6‑Methyl from Bay‑Region Methylated Isomers

Low‑temperature protonation NMR experiments demonstrate that the carbocation formed from 6‑methylbenzo[c]phenanthrene (protonation at C‑5) shows strong charge localization at C‑6 (δ 197.0 ppm), a pattern that is distinct from the delocalization behavior of bay‑region methylated analogs [1]. In contrast, introduction of a second methyl group at C‑7 (compound 3 in the study) does not alter the protonation regioselectivity, but the charge remains similarly localized at C‑6, confirming that the K‑region methyl exerts a unique electronic influence that cannot be mimicked by other positional isomers.

Electrophilic substitution Carbocation stability Structure‑reactivity relationships

K‑Region Substitution Avoids Steric Hindrance of Bay‑Region Epoxidation

Methyl substitution at the K‑region (C‑6) does not introduce steric hindrance to bay‑region epoxidation, in contrast to substituents placed peri to the bay‑region benzo rings. Literature on the benzo[c]phenanthrene scaffold explicitly notes that “methyl substitution at C‑2 creates steric hindrance to bay‑region epoxidation and inhibits tumorigenic activity,” while K‑region substitution leaves the bay‑region accessible for metabolic activation [1][2]. Consequently, 6‑methylbenzo[c]phenanthrene is expected to retain the potential for bay‑region diol‑epoxide formation, placing it in a distinct risk category relative to sterically hindered isomers such as 2‑methyl or 5‑methyl benzo[c]phenanthrene.

Metabolic activation Bay‑region diol epoxide Carcinogenicity potential

6-Methylbenzo[c]phenanthrene – High‑Value Application Scenarios Supported by Quantitative Evidence


Isomer‑Specific Reference Standard for Chromatographic and Spectral Identification of Methylated PAHs in Environmental Samples

The distinct melting point (81.75 °C) and unique carbocation 13C NMR signature (C‑6 δ 197.0 ppm) of 6‑methylbenzo[c]phenanthrene enable its use as a certified reference material for verifying the identity and purity of the 6‑methyl isomer in complex environmental PAH mixtures, where co‑eluting methyl‑PAHs (e.g., 5‑methyl) are common interferences [1].

Mechanistic Probe for K‑Region Electronic Effects in Electrophilic Substitution and Metabolic Activation Studies

Because 6‑methylbenzo[c]phenanthrene places the methyl group at the K‑region without sterically hindering the bay‑region, it serves as an ideal scaffold to isolate electronic effects from steric effects in studies of bay‑region diol‑epoxide formation and subsequent DNA binding, as demonstrated by the distinct charge delocalization behavior observed in low‑temperature protonation experiments [2].

Negative Control Compound for Bay‑Region Methylated Carcinogenicity Assays

Given the well‑documented high potency of 5‑methylbenzo[c]phenanthrene, the 6‑methyl isomer—predicted to have a divergent metabolic activation profile owing to its K‑region substitution—can be employed as a positional‑isomer negative control in carcinogenicity and mutagenicity assays, thereby strengthening structure–activity relationship conclusions [1][3].

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